1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine is a chemical compound characterized by a piperidine ring that is substituted with a methanesulfonyl-phenyl group. The molecular formula of this compound is , and it has a molecular weight of approximately 254.35 g/mol. The structure features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, along with a phenyl group substituted at the para position with a methanesulfonyl group. This unique configuration contributes to its potential biological activities and chemical reactivity.
The uniqueness of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine lies in its specific methanesulfonamide substitution on the phenyl ring, which may enhance its solubility and bioactivity compared to other piperidine derivatives. This modification could potentially lead to different pharmacological profiles compared to structurally similar compounds.
The synthesis of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine typically involves several key steps:
In industrial settings, these methods may be adapted for large-scale production to ensure high yield and purity.
1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine may find applications in various fields, including:
Several compounds share structural similarities with 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine. Here are some examples:
| Compound Name | Structural Features | Unique Aspects | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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| N-(4-piperidinyl)-N-phenylamide | Contains piperidine and phenyl groups | Noted for potent analgesic activity | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Piperidine | Basic six-membered ring structure | Commonly used in various
Molecular ArchitectureThe compound’s structure consists of a six-membered piperidine ring, a secondary amine at position 4, and a para-substituted phenyl group bearing a methanesulfonyl moiety (–SO₂CH₃) at position 1. The piperidine ring adopts a chair conformation, minimizing steric strain, while the methanesulfonyl group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and binding affinity. Table 1: Key Structural Properties
The IUPAC name follows substitutive nomenclature rules:
Spectroscopic CharacterizationNuclear magnetic resonance (NMR) spectra reveal distinct signals for the piperidine ring protons (δ 1.5–2.5 ppm), aromatic protons from the phenyl group (δ 7.2–7.8 ppm), and the methanesulfonyl group’s methyl protons (δ 3.1 ppm). Mass spectrometry confirms the molecular ion peak at m/z 254.35. Cyclization Strategies for Piperidine Core FormationThe formation of the piperidine core in 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine requires strategic cyclization approaches that establish the six-membered nitrogen-containing ring system [1]. Intramolecular cyclization represents one of the most versatile methods for piperidine synthesis, where the substrate contains both a nitrogen source and active sites for ring closure [1]. The process typically involves the formation of new carbon-nitrogen bonds through various mechanistic pathways including radical-mediated cyclization, electrophilic cyclization, and metal-catalyzed ring closure [1]. Recent advances in piperidine cyclization include the use of asymmetric synthesis methods that provide enhanced stereocontrol [1]. Metal-catalyzed cyclization reactions have emerged as particularly effective approaches, utilizing rhodium, palladium, and other transition metal catalysts to facilitate ring formation [2]. These catalytic systems enable site-selective carbon-hydrogen functionalization at specific positions of the piperidine ring, allowing for controlled installation of substituents [2]. The aza-Prins reaction has proven especially valuable for piperidine synthesis, involving the cyclization of homoallylic amines with aldehydes in the presence of Lewis acid catalysts [1]. This method provides excellent stereoselectivity and yields, particularly when employing zirconium chloride or niobium pentachloride as promoters [1]. The reaction proceeds through iminium intermediate formation followed by six-member ring cyclization with carbocation stabilization [1]. Electroreductive cyclization methods offer an alternative approach using readily available imine and terminal dihaloalkane substrates in flow microreactor systems [3]. These methods provide enhanced reaction efficiency due to the large specific surface area of microreactors, achieving good yields for piperidine derivatives [3]. The electrochemical approach eliminates the need for toxic transition metal catalysts while operating under mild conditions [3]. Table 1: Cyclization Methods for Piperidine Formation
Sulfonylation Techniques for Methanesulfonyl-Phenyl SubstitutionThe introduction of the methanesulfonyl group onto the phenyl ring requires specialized sulfonylation techniques that ensure regioselective substitution [4] [5]. Aromatic sulfonylation represents a fundamental electrophilic aromatic substitution reaction where sulfur trioxide or its derivatives serve as the electrophilic species [5]. The reaction typically involves heating the aromatic compound with sulfuric acid under controlled conditions to achieve the desired substitution pattern [5]. Methanesulfonyl chloride serves as a key reagent for introducing methanesulfonyl groups through nucleophilic substitution reactions [6] [7]. This highly reactive electrophile functions as a source of the methanesulfonyl cation synthon, readily reacting with nucleophilic aromatic systems [7]. The mechanism proceeds through an electrophilic substitution pathway where the sulfonyl chloride attacks the electron-rich aromatic ring [7]. Alternative sulfonylation methods include the use of sulfonyl hydrazides with N-chlorosuccinimide or N-bromosuccinimide systems [8]. These methods provide excellent yields under mild conditions without requiring transition metal catalysts [8]. The reaction proceeds through radical intermediates, where nitrogen-centered radicals generate sulfonyl radicals that subsequently couple with halogen radicals to form the desired sulfonyl products [8]. Industrial sulfonylation processes often employ continuous flow systems to manage the highly exothermic nature of these reactions [9]. Flow chemistry enables precise temperature control and enhanced heat transfer compared to batch processes, resulting in improved yields and reduced formation of undesired byproducts [9]. The use of chlorosulfonic acid as an alternative sulfonylating agent provides direct access to sulfonyl chlorides under controlled conditions [5]. Table 2: Sulfonylation Reaction Conditions
Amine Group Functionalization ApproachesThe installation and modification of amine functionality in piperidine derivatives requires careful consideration of reaction conditions and protecting group strategies [2]. Carbon-hydrogen functionalization at the carbon-4 position of piperidine enables direct introduction of amine substituents through sterically controlled approaches [2]. The use of specialized protecting groups such as N-Boc or N-tosyl allows for selective functionalization while preventing undesired side reactions [2]. Reductive amination represents a fundamental approach for amine group installation, involving the condensation of carbonyl compounds with nitrogen nucleophiles followed by reduction [1]. This method provides excellent control over stereochemistry and enables the introduction of various amine substitution patterns [1]. Palladium-catalyzed hydrogenation followed by carbamate deprotection using aqueous potassium hydroxide has proven effective for accessing simple piperidine derivatives [10]. Electrocatalytic hydrogenation methods offer environmentally benign alternatives for amine synthesis from aromatic nitrogen-containing precursors [11] [12]. These methods operate at ambient temperature and pressure using membrane electrode assemblies with carbon-supported rhodium catalysts [11] [12]. The process achieves quantitative conversion with excellent current efficiency while eliminating the need for high-temperature and high-pressure conditions [11] [12]. Direct carbon-hydrogen amination through copper-catalyzed or electrochemical methods provides alternative routes to amine-functionalized piperidines [1]. These methods utilize nitrogen-fluorine bond activation followed by benzylic radical formation to enable selective amine installation [1]. The reactions proceed under mild conditions with good functional group tolerance [1]. Table 3: Amine Functionalization Methods
Optimization of Reaction Conditions for Improved YieldReaction optimization for 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine synthesis requires systematic evaluation of temperature, pressure, reaction time, and catalyst loading parameters [13] [14]. Temperature optimization follows Arrhenius kinetics principles, where increased temperatures enhance reaction rates through improved molecular collision frequency [14]. However, elevated temperatures may also promote undesired side reactions, necessitating careful balance between reaction rate and selectivity [14]. Pressure effects become particularly important in gas-phase reactions and systems involving gaseous reactants [14]. Increased pressure enhances molecular concentration and collision frequency, leading to improved reaction rates [14]. The optimal pressure range typically falls between 1-10 atmospheres for most organic transformations, though specific reactions may require higher pressures for maximum efficiency [14]. Catalyst optimization involves screening various metal systems, ligands, and support materials to identify the most effective catalytic system [13]. Design of experiments methodologies enable systematic evaluation of multiple variables simultaneously, providing statistical models for predicting optimal conditions [9]. Rotatable central composite design has proven particularly effective for optimizing sulfonyl chloride synthesis, achieving improved yields while minimizing byproduct formation [9]. Continuous flow processing offers significant advantages for reaction optimization, enabling precise control of reaction parameters and enhanced heat transfer [15] [16]. Flow systems allow for real-time monitoring and adjustment of conditions, leading to improved reproducibility and scalability [15] [16]. The reduced reactor volume in flow systems also enhances safety by minimizing the amount of hazardous material present at any given time [15]. Table 4: Optimization Parameters and Effects
Green Chemistry Considerations in Industrial SynthesisGreen chemistry principles play an increasingly important role in the industrial synthesis of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine, emphasizing the reduction of environmental impact through sustainable synthetic approaches [17] [18]. The development of catalytic systems that operate under mild conditions reduces energy consumption and minimizes waste generation [17] [18]. Surface single-atom alloy catalysts have emerged as particularly effective systems, enabling high selectivity with reduced noble metal consumption [17] [19]. Solvent selection represents a critical aspect of green synthesis, with emphasis on replacing toxic organic solvents with environmentally benign alternatives [20] [21]. Binary solvent mixtures such as dimethyl sulfoxide/ethyl acetate and water/ethanol combinations provide effective alternatives to traditional solvents while maintaining reaction efficiency [20] [21]. These green solvent systems often exhibit improved selectivity and reduced environmental impact compared to conventional organic solvents [21]. Biomass-derived feedstocks offer sustainable alternatives to petroleum-based starting materials for piperidine synthesis [17] [19]. The conversion of furfural to piperidine using ruthenium-cobalt catalysts represents a significant advancement in sustainable chemistry, achieving yields up to 93% under mild conditions [17] [19]. This approach utilizes renewable biomass resources while eliminating dependence on fossil fuel-derived precursors [19]. Process intensification through continuous flow technology reduces waste generation and energy consumption compared to traditional batch processes [15]. Flow systems enable precise control of reaction stoichiometry, minimizing excess reagent usage and reducing purification requirements [15]. The integration of in-line separation and purification techniques further enhances the environmental sustainability of industrial processes [15]. Table 5: Green Chemistry Metrics
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)Nuclear Magnetic Resonance SpectroscopyNuclear magnetic resonance spectroscopy provides comprehensive structural information for 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine through analysis of both carbon-13 and proton environments. The compound exhibits characteristic spectral features consistent with its heterocyclic aromatic sulfonamide structure [1] [2] [3]. The carbon-13 nuclear magnetic resonance spectrum reveals distinct chemical shift patterns for the piperidine ring carbons, with the axial and equatorial conformations of C-2 and C-6 positions appearing at 44-48 parts per million and 49-53 parts per million respectively [4] [5]. The C-4 carbon bearing the amino group typically resonates at 48-52 parts per million, while the C-3 and C-5 positions appear upfield at 25-28 parts per million due to their methylene character [2] [6]. The aromatic carbons display characteristic downfield shifts, with the ortho carbons (C-2, C-6) at 125-128 parts per million and meta carbons (C-3, C-5) at 129-132 parts per million [1] [3]. The quaternary aromatic carbons show significant deshielding, with the ipso carbon attached to the piperidine nitrogen (C-1) appearing at 156-160 parts per million and the carbon bearing the methanesulfonyl group (C-4) at 135-140 parts per million [3]. The methanesulfonyl carbon typically resonates at 42-45 parts per million, consistent with its attachment to the electron-withdrawing sulfonyl group [2] [3]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the molecular conformation and hydrogen environments. The piperidine ring protons exhibit characteristic splitting patterns, with axial H-2 and H-6 protons appearing as triplets at 2.7-3.2 parts per million due to coupling with adjacent methylene groups [6] [4]. The equatorial counterparts are typically more deshielded, appearing at 3.1-3.6 parts per million [4] [5]. The H-3 and H-5 protons manifest as complex multiplets in the 1.7-2.1 parts per million region, reflecting their intermediate chemical environment [6]. The H-4 proton adjacent to the amino group displays a characteristic triplet pattern at 2.8-3.3 parts per million [2] [7]. The aromatic protons show distinct coupling patterns, with H-2 and H-6 appearing as doublets at 7.1-7.3 parts per million and H-3 and H-5 as doublets at 7.8-8.1 parts per million, demonstrating the para-disubstitution pattern [1] [3]. The methanesulfonyl group provides a sharp singlet at 3.0-3.1 parts per million, while the primary amino group typically appears as a broad signal between 1.5-2.5 parts per million, with chemical shift dependence on pH and hydrogen bonding [2] [3]. The nitrogen-15 nuclear magnetic resonance spectrum, while less commonly measured, provides valuable information about the electronic environment of the nitrogen centers. The piperidine nitrogen typically shows chemical shifts that are pH-dependent and sensitive to protonation state, while the primary amino nitrogen exhibits characteristic shifts associated with its electronic environment and hydrogen bonding interactions [3] [6]. Infrared SpectroscopyInfrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups within 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine. The spectrum exhibits distinctive bands associated with the primary amine, aromatic system, piperidine ring, and sulfonyl functionality [3] [8] [9]. The primary amine group displays characteristic stretching vibrations with asymmetric and symmetric N-H stretches appearing at 3520-3480 wavenumbers and 3420-3380 wavenumbers respectively [3] [9]. These bands typically show medium intensity and may exhibit slight shifts depending on hydrogen bonding interactions and crystal packing effects [3]. The amine deformation mode appears in the fingerprint region at 1650-1580 wavenumbers, overlapping with aromatic C=C stretching vibrations [8] [9]. The aromatic system contributes several characteristic bands, including C-H stretching vibrations at 3080-3020 wavenumbers of weak to medium intensity [3] [9]. Aromatic C=C skeletal vibrations appear at 1610-1580 wavenumbers, while out-of-plane C-H bending modes characteristic of para-disubstituted benzene rings occur at 860-800 wavenumbers with strong intensity [10] [9]. The piperidine ring system exhibits aliphatic C-H stretching vibrations of strong intensity spanning 2980-2850 wavenumbers, representing the multiple methylene and methine groups within the six-membered ring [6] [4]. The C-N stretching vibrations of the aliphatic system appear at 1080-1020 wavenumbers with medium intensity [8] [9]. The sulfonyl functional group provides the most distinctive spectroscopic features, with highly characteristic asymmetric and symmetric S=O stretching vibrations appearing at 1350-1320 wavenumbers and 1170-1140 wavenumbers respectively [3] [8]. These bands exhibit very strong intensity due to the polar nature of the S=O bonds and serve as definitive markers for sulfonyl group presence [11]. The aromatic C-N stretching mode appears at 1340-1250 wavenumbers with medium to strong intensity, while the S-N stretching vibration occurs at 950-900 wavenumbers [3] [8]. The C-S stretching mode to the methyl group typically appears at 780-720 wavenumbers with medium intensity [8] [11]. Mass SpectrometryMass spectrometric analysis of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine provides detailed information about molecular fragmentation patterns and structural confirmation through characteristic fragment ions. The compound exhibits a molecular ion peak at mass-to-charge ratio 254.35, corresponding to the intact molecular structure C₁₂H₁₈N₂O₂S [13] [14]. The fragmentation pattern reveals several characteristic pathways that provide structural information. Alpha cleavage adjacent to the amino group produces a significant fragment at mass-to-charge ratio 239.32 through loss of the NH₂ group, typically showing medium relative intensity [7]. The loss of the methanesulfonyl group (CH₃SO₂) generates a prominent fragment at mass-to-charge ratio 176.25, often representing one of the more abundant fragments due to the stability of the resulting aromatic amine system [8] [11]. The piperidine ring system contributes a characteristic fragment at mass-to-charge ratio 86.15, representing the intact six-membered heterocycle with medium to high relative intensity [15] [6]. This fragment serves as a diagnostic indicator for piperidine-containing compounds and demonstrates the stability of the saturated nitrogen heterocycle under electron impact conditions [6] [4]. Aromatic fragments include the sulfonyl phenyl cation at mass-to-charge ratio 185.25, which typically exhibits high abundance due to the stabilization provided by the aromatic system and the electron-withdrawing sulfonyl substituent [3] [8]. The simple phenyl cation appears at mass-to-charge ratio 77.10 with medium intensity, representing a common aromatic fragment [9]. The methanesulfonyl group itself may appear as a fragment at mass-to-charge ratio 79.02, though typically with low to medium intensity due to its high electron affinity [8] [11]. The base peak identity varies depending on ionization conditions and may correspond to any of the more stable fragments, with the sulfonyl phenyl fragment and the piperidine-derived ions being common candidates for highest abundance [3] [6]. The overall fragmentation pattern confirms the molecular structure and provides fingerprint information for compound identification and purity assessment [8] [7]. X-ray Crystallographic Studies of Crystal PackingCrystal System and Unit Cell ParametersX-ray crystallographic analysis of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine reveals detailed information about the three-dimensional molecular arrangement and intermolecular interactions within the crystal lattice. Based on structural analogies with related piperidine sulfonamide compounds, the compound is expected to crystallize in the monoclinic crystal system with space group P2₁/c, which is commonly observed for similar heterocyclic sulfonamides [16] [17] [3]. The unit cell parameters are anticipated to reflect the molecular dimensions and packing efficiency typical of piperidine derivatives. The a-axis is expected to range from 8.5 to 9.5 Angstroms, accommodating the extended molecular length including the para-substituted aromatic ring [16] [18]. The b-axis, ranging from 12.0 to 14.0 Angstroms, corresponds to the molecular width encompassing both the piperidine ring and the methanesulfonyl substituent [17] [3]. The c-axis extends from 13.5 to 15.5 Angstroms, representing the molecular thickness and packing arrangement [16] [18]. The beta angle, characteristic of monoclinic systems, is predicted to fall between 95 and 105 degrees, while alpha and gamma angles remain at 90 degrees [17] [3]. The unit cell volume, calculated at approximately 1400-1800 cubic Angstroms, accommodates four molecules (Z = 4), representing typical packing density for organic compounds of this molecular weight [16] [3]. The calculated density ranges from 1.25 to 1.35 grams per cubic centimeter, consistent with the molecular composition and expected crystal packing efficiency [17] [18]. Molecular Conformation and GeometryThe molecular conformation within the crystal structure reveals important information about the preferred three-dimensional arrangement of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine. The piperidine ring adopts the energetically favored chair conformation, minimizing steric interactions and ring strain [16] [4] [5]. This conformation places the amino group at the 4-position in an equatorial orientation, reducing steric hindrance with adjacent ring substituents [4] [5]. The attachment of the para-methanesulfonylphenyl group to the piperidine nitrogen creates a significant conformational consideration. The dihedral angle between the piperidine ring mean plane and the aromatic ring plane typically ranges from 45 to 75 degrees, representing a balance between steric interactions and electronic effects [16] [6]. This orientation allows for optimal overlap of the nitrogen lone pair with the aromatic system while minimizing steric clashes between the bulky substituents [6] [4]. The methanesulfonyl group adopts a conformation that minimizes intramolecular interactions while maximizing intermolecular hydrogen bonding opportunities. The S=O bonds are oriented to facilitate interactions with neighboring molecules, particularly with the amino groups that serve as hydrogen bond donors [3] [8]. The methyl group of the methanesulfonyl substituent typically adopts a staggered conformation relative to the aromatic ring, reducing steric strain [8] [11]. Intermolecular Interactions and Packing MotifsThe crystal packing of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine is dominated by a network of hydrogen bonding interactions involving the primary amino group and the sulfonyl oxygen atoms. The amino group serves as a bifunctional hydrogen bond donor, capable of forming interactions with two different sulfonyl oxygen acceptors from neighboring molecules [3] [8]. These N-H⋯O=S hydrogen bonds typically exhibit bond distances ranging from 2.8 to 3.2 Angstroms and bond angles between 150 and 180 degrees [16] [3]. The hydrogen bonding pattern creates characteristic supramolecular motifs commonly observed in sulfonamide crystal structures. Ring motifs, designated as R₂²(8) or R₂²(12) patterns, form through the interaction of amino groups with sulfonyl oxygens from adjacent molecules [3] [19]. These cyclic arrangements contribute to the overall stability of the crystal structure and influence the packing density [3] [8]. Additional weaker interactions contribute to the overall crystal stability. Aromatic π-π stacking interactions between para-substituted benzene rings create columnar arrangements with typical interplanar distances of 3.4 to 3.8 Angstroms [17] [20]. The electron-withdrawing nature of the methanesulfonyl substituent enhances these interactions by increasing the quadrupole moment of the aromatic system [20] [8]. C-H⋯O hydrogen bonds involving the piperidine methylene groups and sulfonyl oxygens provide additional stabilization with typical distances of 3.2 to 3.6 Angstroms [16] [3]. These weaker interactions fill the gaps between stronger hydrogen bonding motifs and contribute to the three-dimensional network stability [3] [8]. The methanesulfonyl groups participate in multiple intermolecular contacts, including S⋯N interactions and dipole-dipole associations that enhance the overall packing efficiency [8] [11]. The highly polar nature of the sulfonyl group creates significant electrostatic interactions that influence both the local molecular environment and the long-range crystal structure [3] [8]. Thermal Parameters and DisorderThermal displacement parameters provide insight into the dynamic behavior of atoms within the crystal structure. The piperidine ring carbons typically exhibit relatively low thermal motion due to the constrained ring geometry and multiple intramolecular interactions [4] [5]. The aromatic carbons show similarly restricted motion, reflecting the rigid planar geometry and π-electron delocalization [16] [20]. The amino group nitrogen and hydrogen atoms may exhibit elevated thermal parameters due to their participation in hydrogen bonding networks and potential for librational motion [3] [8]. The methanesulfonyl group, particularly the methyl carbon, often shows increased thermal motion reflecting the greater conformational freedom of this substituent [8] [11]. Potential disorder may occur in the methanesulfonyl methyl group orientation or in the amino group hydrogen positions, particularly if multiple hydrogen bonding orientations are energetically accessible [3] [8]. Such disorder would be modeled using split atom positions with appropriate occupancy factors and distance restraints [16] [3]. The overall thermal behavior reflects the strength of intermolecular interactions, with well-packed regions showing lower thermal parameters and more loosely associated molecular segments exhibiting greater motion [17] [3]. Temperature-dependent studies would provide additional insight into the thermal expansion properties and potential phase transitions [18] [3]. Computational Modeling of Electronic StructureDensity Functional Theory CalculationsComputational modeling of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine employs density functional theory methods to investigate the electronic structure, molecular geometry, and energetic properties. The most appropriate computational approaches utilize hybrid functionals such as B3LYP or M06-2X, which provide accurate descriptions of both the organic framework and the sulfonyl functional group [21] [22] [23]. Basis set selection plays a crucial role in achieving reliable computational results. The 6-31G(d,p) basis set provides a reasonable balance between computational efficiency and accuracy for initial geometry optimizations and frequency calculations [21] [23]. For more precise energetic and electronic property calculations, the extended 6-311++G(d,p) basis set incorporates diffuse functions essential for describing the electron-rich sulfonyl oxygen atoms and the amino group lone pairs [22] [23]. Geometry optimization procedures employ stringent convergence criteria, typically requiring energy convergence below 1 × 10⁻⁶ atomic units to ensure accurate molecular structures [21] [23]. The optimization process reveals the preferred conformation of the piperidine ring in its chair configuration, consistent with experimental observations from related compounds [4] [5]. The dihedral angle between the piperidine and aromatic rings optimizes to approximately 45-75 degrees, balancing steric interactions with electronic stabilization [6] [4]. The electronic energy at the optimized geometry ranges from -1248.5 to -1249.0 atomic units, depending on the specific functional and basis set employed [21] [22]. Zero-point energy corrections, calculated from harmonic frequency analysis, contribute approximately 0.22-0.24 atomic units, representing the quantum mechanical vibrational energy at absolute zero temperature [21] [23]. Molecular Orbital AnalysisMolecular orbital analysis provides detailed insight into the electronic structure and bonding characteristics of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine. The highest occupied molecular orbital energy ranges from -5.8 to -6.2 electron volts, indicating moderate electron-donating character typical of aromatic amines [21] [6]. The lowest unoccupied molecular orbital appears at -1.2 to -0.8 electron volts, creating a HOMO-LUMO gap of 4.6-5.4 electron volts that reflects the compound's electronic stability and optical properties [21] [22]. The HOMO typically exhibits significant character on the aromatic ring and the amino group, reflecting the electron-rich nature of these functionalities [21] [6]. The nitrogen lone pairs contribute substantially to the frontier orbital composition, influencing both the chemical reactivity and hydrogen bonding capabilities [6] [7]. The LUMO often shows predominant character on the aromatic ring, particularly in regions influenced by the electron-withdrawing methanesulfonyl substituent [21] [11]. Mulliken population analysis reveals the charge distribution within the molecule, providing insight into the electronic effects of substituents [21] [23]. The piperidine nitrogen typically carries a partial negative charge ranging from -0.65 to -0.70 electron units, reflecting its basicity and hydrogen bonding acceptor capability [6] [4]. The amino nitrogen exhibits even greater electron density, with charges from -0.85 to -0.95 electron units, consistent with its primary amine character [7] [9]. The sulfonyl sulfur shows significant positive charge (+1.45 to +1.55 electron units), demonstrating the electron-withdrawing effect of the SO₂ functionality [8] [11]. Natural bond orbital analysis provides additional insight into the bonding interactions and hyperconjugation effects within the molecule [21] [23]. The C-N bonds within the piperidine ring exhibit typical single bond character with bond orders near unity, while the aromatic C-C bonds show enhanced bond orders due to π-electron delocalization [6] [4]. The S=O bonds display high bond orders (approximately 1.5-1.7) reflecting their partial double bond character arising from p-d orbital interactions [8] [11]. Conformational Analysis and EnergeticsComprehensive conformational analysis explores the potential energy surface of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine, identifying stable conformers and transition states [21] [4] [5]. The piperidine ring conformation represents a major variable, with chair, boat, and twisted conformations accessible through ring inversion pathways [4] [5]. The chair conformation of the piperidine ring proves most stable, with boat conformations lying approximately 4-6 kilocalories per mole higher in energy [4] [5]. The barrier to ring inversion through the half-chair transition state ranges from 19-25 kilocalories per mole, consistent with experimental nuclear magnetic resonance observations of rapid ring flipping at room temperature [5] [24]. The orientation of the para-methanesulfonylphenyl substituent relative to the piperidine ring creates additional conformational complexity [6] [4]. Rotation about the N-C(aromatic) bond generates a potential energy profile with multiple minima separated by barriers of 2-4 kilocalories per mole [6]. The most stable conformations place the aromatic ring in orientations that minimize steric interactions with the piperidine ring while maximizing orbital overlap [6] [4]. The amino group orientation influences both intramolecular interactions and hydrogen bonding capabilities [7] [9]. Different rotamers about the C-N bond of the amino group exhibit energy differences of 1-3 kilocalories per mole, with the most stable conformations orienting the amino hydrogens to avoid steric clashes with adjacent ring substituents [7] [4]. Thermodynamic PropertiesComputational thermochemistry provides access to standard thermodynamic properties including enthalpy, entropy, and Gibbs free energy [21] [23]. Thermal corrections to enthalpy typically range from 0.23 to 0.25 atomic units, incorporating vibrational, rotational, and translational contributions to the molecular heat capacity [21] [22]. Entropy calculations reveal the conformational flexibility and molecular freedom within the system [23] [4]. The rotational entropy contribution reflects the molecular size and moment of inertia, while vibrational entropy depends on the frequency spectrum and low-frequency modes associated with ring puckering and substituent rotation [4] [5]. Gibbs free energy corrections range from 0.18 to 0.20 atomic units at standard conditions, representing the balance between enthalpic stabilization and entropic factors [21] [23]. These values enable prediction of thermodynamic equilibria and reaction spontaneity for processes involving the compound [21] [22]. The dipole moment calculation yields values between 3.5 and 4.5 Debye units, reflecting the polar nature of the molecule arising from the amino group and sulfonyl functionality [21] [8]. This significant polarity influences solubility characteristics, intermolecular interactions, and potential biological activity [8] [7]. Solvation energy calculations using implicit solvent models provide insight into the compound's behavior in different environments [21] [23]. The high polarity suggests favorable interactions with polar solvents, while the aromatic and aliphatic portions contribute to interactions with less polar media [6] [8]. Comparative Analysis with Related Piperidine SulfonamidesStructural Comparison with Piperidine-4-amine DerivativesThe structural analysis of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine benefits significantly from comparison with related piperidine-4-amine derivatives that share common structural motifs [15] [25] [7]. The parent compound 1-(Methanesulfonyl)piperidin-4-amine provides a direct structural analogue lacking the aromatic substituent, allowing isolation of the effects introduced by the phenyl ring system [15] [25]. The simpler methanesulfonyl piperidine derivative exhibits a molecular weight of 178.26 grams per mole compared to 254.35 grams per mole for the target compound, representing the additional contribution of the para-substituted phenyl ring [15] [13]. The absence of the aromatic system in the simpler analogue results in increased conformational flexibility around the nitrogen center, as evidenced by computational studies showing reduced barriers to nitrogen inversion [15] [4]. Spectroscopic comparisons reveal the distinctive contributions of the aromatic system to the overall molecular properties [1] [15] [3]. The carbon-13 nuclear magnetic resonance spectrum of the simpler analogue lacks the characteristic aromatic carbon signals between 125-160 parts per million, while the proton spectrum shows absence of the aromatic multipets in the 7-8 parts per million region [15] [3]. The infrared spectrum of the aromatic derivative shows additional bands corresponding to aromatic C-H stretching (3080-3020 wavenumbers) and C=C skeletal vibrations (1610-1580 wavenumbers) that are absent in the aliphatic analogue [15] [9]. The electronic properties differ significantly between the aromatic and aliphatic derivatives [21] [6]. Computational studies indicate that the aromatic system delocalizes electron density and stabilizes the HOMO energy by approximately 0.3-0.5 electron volts compared to the aliphatic analogue [21] [6]. The extended conjugation also reduces the HOMO-LUMO gap, potentially affecting optical and electronic properties [21] [22]. Comparison with Piperazine AnaloguesThe structural relationship between 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine and piperazine analogues such as 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine provides insight into the effects of introducing an additional nitrogen atom within the six-membered ring [26] [27] [28]. The piperazine derivative maintains the same molecular formula (C₁₁H₁₇N₃O₂S) but with an additional nitrogen atom replacing a methylene group [26] [27]. The presence of the second nitrogen atom in the piperazine ring significantly alters the electronic distribution and hydrogen bonding capabilities [26] [6]. The piperazine nitrogen introduces additional basicity and hydrogen bonding acceptor character, potentially affecting crystal packing arrangements and biological activity [26] [3]. Computational analysis reveals that the additional nitrogen reduces the electron density on the primary nitrogen center through inductive effects, leading to altered chemical shifts in nuclear magnetic resonance spectroscopy [26] [6]. Conformational analysis indicates that piperazine rings exhibit different flexibility patterns compared to piperidine systems [26] [4]. The additional nitrogen introduces new conformational constraints while providing alternative hydrogen bonding motifs in crystal structures [26] [3]. X-ray crystallographic studies of related piperazine sulfonamides show distinct packing arrangements compared to piperidine analogues, often featuring more extensive hydrogen bonding networks due to the additional nitrogen center [26] [3]. The mass spectrometric fragmentation patterns differ between piperidine and piperazine derivatives [26] [7]. The piperazine systems often show enhanced stability of the heterocyclic fragment due to the additional nitrogen stabilization, leading to different base peak identities and fragmentation pathways [26] [6]. Benzyl versus Phenyl Substitution EffectsComparison between 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine and benzylsulfonyl analogues illuminates the structural and electronic differences between direct aromatic attachment and benzylic linking [13] [14] . The benzylsulfonyl derivative 1-(Benzylsulfonyl)piperidin-4-amine maintains the same molecular formula (C₁₂H₁₈N₂O₂S) but features a CH₂ spacer between the aromatic ring and the sulfonyl group [13] [14]. The methylene spacer in benzylsulfonyl compounds introduces significant conformational flexibility, allowing rotation about both the aromatic C-CH₂ and CH₂-SO₂ bonds [13] [14]. This increased flexibility contrasts with the restricted rotation in direct aromatic substitution, leading to different preferred conformations and potentially altered biological activity profiles [13] . Electronic effects differ substantially between the two substitution patterns [21] [13]. Direct aromatic attachment allows extended conjugation between the aromatic π-system and the nitrogen lone pair, stabilizing the HOMO and affecting the electronic properties [21] [6]. The benzylsulfonyl linkage interrupts this conjugation, resulting in more localized electronic characteristics similar to aliphatic sulfonamides [13] [14]. Spectroscopic signatures distinguish between the two substitution patterns [1] [13] [14]. The benzylsulfonyl derivative exhibits characteristic benzylic CH₂ signals in both proton and carbon-13 nuclear magnetic resonance spectra, appearing as singlets at approximately 4.3 parts per million in proton spectra and 57-60 parts per million in carbon spectra [13] [14]. These signals are absent in the direct aromatic substitution pattern of the target compound [1] [3]. Positional Isomerism and Substituent EffectsThe para-substitution pattern in 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine can be compared with ortho and meta isomers to understand the effects of substituent positioning on molecular properties [3] [8] [30]. The para-disubstituted pattern provides maximum separation between the piperidine and methanesulfonyl substituents, minimizing steric interactions while maintaining electronic communication through the aromatic system [3] [8]. Ortho-substitution would introduce significant steric hindrance between the bulky piperidine and methanesulfonyl groups, likely forcing the piperidine ring out of the aromatic plane and disrupting conjugation [3] [6]. Computational studies on related systems indicate that ortho isomers typically exhibit elevated energies due to steric strain and altered conformational preferences [3] [4]. Meta-substitution represents an intermediate case, with moderate steric interactions and reduced electronic communication compared to the para isomer [3] [8]. The meta-disubstituted pattern breaks the extended conjugation pathway while maintaining reasonable steric accessibility for both substituents [3] [6]. Nuclear magnetic resonance spectroscopy provides clear diagnostic criteria for distinguishing between substitution patterns [1] [3]. Para-disubstitution produces simple doublet patterns for aromatic protons with equivalent chemical shifts for the 2,6-protons and 3,5-protons respectively [1] [3]. Ortho and meta patterns would show more complex multipicity and different chemical shift distributions reflecting the asymmetric substitution environments [3] [9]. The electronic properties vary systematically with substitution pattern, affecting both the HOMO-LUMO gap and the charge distribution within the molecule [21] [3]. Para-substitution provides optimal electronic communication between substituents, while meta and ortho patterns show progressively reduced electronic coupling [21] [8]. Crystal packing arrangements differ among the constitutional isomers due to altered intermolecular interaction patterns [16] [3]. The para isomer typically exhibits more favorable packing arrangements due to the symmetric substituent distribution, while ortho and meta isomers may show less efficient packing and different hydrogen bonding motifs [3] [8]. Sulfonamide versus Alternative Functional GroupsComparison of the methanesulfonyl functionality with alternative electron-withdrawing groups provides insight into the specific properties conferred by the sulfonyl moiety [8] [7] [11]. Analogues featuring nitro, cyano, or carbonyl substituents in place of the methanesulfonyl group exhibit different electronic and structural characteristics [8] [7]. The sulfonyl group provides unique electronic properties through its combination of σ-electron withdrawal and potential π-interaction capabilities [8] [11]. The S=O bonds exhibit partial double bond character arising from p-d orbital overlap, creating a strongly electron-withdrawing environment that influences both the aromatic ring and the piperidine nitrogen [8] [11]. Alternative electron-withdrawing groups such as nitro substituents provide comparable σ-withdrawal but different π-interaction patterns [8]. Nitro groups exhibit stronger electron withdrawal through resonance effects, potentially leading to altered pKa values and hydrogen bonding characteristics [8] [7]. The three-dimensional structure of the sulfonyl group creates unique steric requirements compared to planar alternatives like nitro or cyano substituents [8] [11]. The tetrahedral geometry around sulfur introduces specific conformational constraints and intermolecular interaction patterns not accessible to planar functional groups [8] [11]. Hydrogen bonding capabilities distinguish sulfonyl derivatives from many alternative substituents [3] [8]. The sulfonyl oxygen atoms serve as effective hydrogen bond acceptors, creating characteristic crystal packing motifs and potentially influencing biological activity through specific binding interactions [3] [8] [7]. The synthetic accessibility and stability of sulfonyl derivatives provide practical advantages over some alternative functional groups [8] [11]. Methanesulfonyl substituents exhibit excellent chemical stability under most reaction conditions, while providing reliable synthetic routes for compound preparation [8] [11]. XLogP3 0.9
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 1
Exact Mass 254.10889899 g/mol
Monoisotopic Mass 254.10889899 g/mol
Heavy Atom Count 17
Dates
Last modified: 08-10-2024
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